

Spectroscopic Data of Δ^3 -Cefaclor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

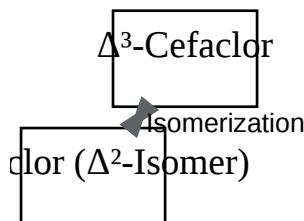
Compound of Interest

Compound Name: *Delta-3-Cefaclor*

Cat. No.: *B601259*

[Get Quote](#)

Introduction: The Significance of the Δ^3 -Isomer in Cefaclor Quality Control


Cefaclor, a second-generation oral cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety are intrinsically linked to its chemical purity. During the synthesis and storage of Cefaclor, it can degrade or isomerize into several related substances, one of the most significant being the Δ^3 -Cefaclor isomer (CAS 152575-13-8).^{[1][2]} ^[3] This isomer, where the double bond in the dihydrothiazine ring shifts from the Δ^2 to the Δ^3 position, is a critical impurity that must be monitored and controlled to ensure the quality and therapeutic effectiveness of the final drug product.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of Δ^3 -Cefaclor. As a senior application scientist, the rationale behind the selection of specific analytical methodologies is elucidated, emphasizing the principles of scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals in the pharmaceutical industry. The availability of a United States Pharmacopeia (USP) reference standard for Δ^3 -Cefaclor underscores the regulatory importance of its accurate identification and quantification.^{[2][4][5]}

Molecular Structure of Cefaclor and its Δ^3 -Isomer

The isomerization from Cefaclor to Δ^3 -Cefaclor involves the migration of the double bond within the six-membered dihydrothiazine ring. This seemingly subtle structural change can have

significant implications for the molecule's biological activity and stability.

[Click to download full resolution via product page](#)

Caption: Isomeric relationship between Cefaclor and Δ^3 -Cefaclor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules, including the subtle isomeric differences between Cefaclor and Δ^3 -Cefaclor. While specific, publicly available experimental spectra for Δ^3 -Cefaclor are limited, predicted data and the analysis of related cephalosporins provide a strong foundation for its characterization.^[1]

¹H NMR Spectroscopy

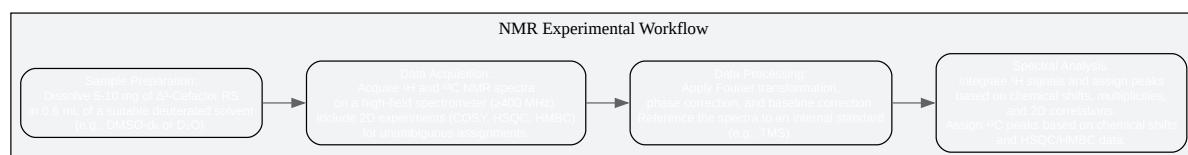
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The key diagnostic signals for differentiating Δ^3 -Cefaclor from Cefaclor would be the chemical shifts and coupling patterns of the protons on the dihydrothiazine ring.

Expected ¹H NMR Spectral Data for Δ^3 -Cefaclor

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl-H	7.2 - 7.5	Multiplet	-
H-7	5.6 - 5.8	Doublet	~5
H-6	5.0 - 5.2	Doublet	~5
H-4	6.5 - 6.7	Singlet	-
H-2	4.8 - 5.0	Singlet	-
NH ₂	Varies	Broad Singlet	-
NH (amide)	Varies	Doublet	~8
CH (side chain)	4.5 - 4.7	Doublet	~8

Note: This table is illustrative and based on predicted data and analysis of similar cephalosporin structures. Actual experimental values may vary.

¹³C NMR Spectroscopy


Carbon-13 NMR is crucial for defining the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons (C-3 and C-4) are particularly diagnostic in distinguishing the Δ^3 -isomer from the Δ^2 -isomer.

Expected ¹³C NMR Spectral Data for Δ^3 -Cefaclor

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (β -lactam)	165 - 168
C=O (amide)	170 - 173
C=O (carboxyl)	162 - 165
Phenyl-C	125 - 140
C-3	120 - 125
C-4	128 - 132
C-2	65 - 70
C-6	58 - 62
C-7	55 - 59
CH (side chain)	57 - 60

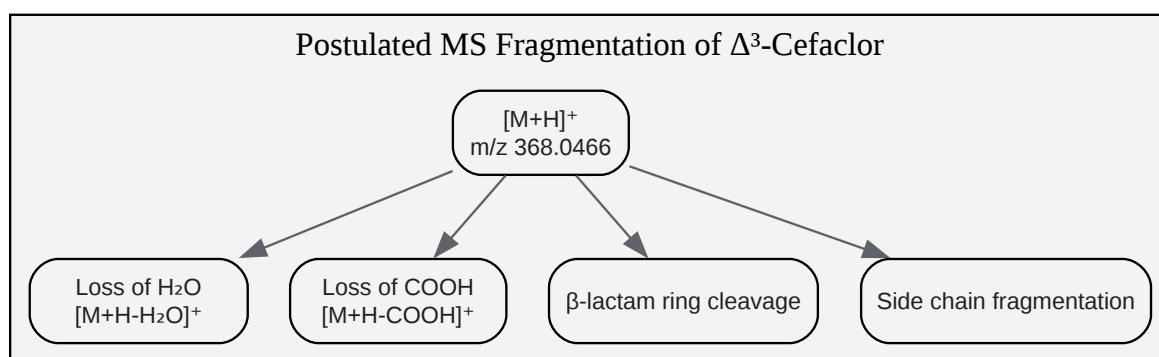
Note: This table is illustrative and based on predicted data and analysis of similar cephalosporin structures. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for NMR analysis of Δ^3 -Cefaclor.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights


Mass spectrometry is a powerful tool for determining the molecular weight of Δ^3 -Cefaclor and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Expected Mass Spectrometric Data

- Molecular Formula: $C_{15}H_{14}ClN_3O_4S$
- Monoisotopic Mass: 367.0394 m/z
- Nominal Mass: 367 g/mol

Key Fragmentation Pathways

The fragmentation of cephalosporins in the mass spectrometer often involves the cleavage of the β -lactam ring and the loss of side chains. While a detailed experimental fragmentation pattern for Δ^3 -Cefaclor is not readily available in the public domain, studies on Cefaclor and other cephalosporins suggest characteristic fragmentation pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. Cefaclor, Delta-3 isomer USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. Cefaclor [drugfuture.com]
- To cite this document: BenchChem. [Spectroscopic Data of Δ^3 -Cefaclor: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b601259#spectroscopic-data-of-delta-3-cefaclor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com